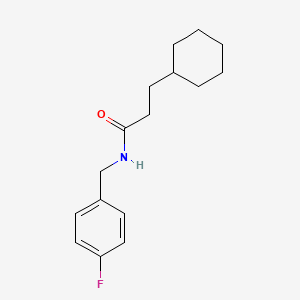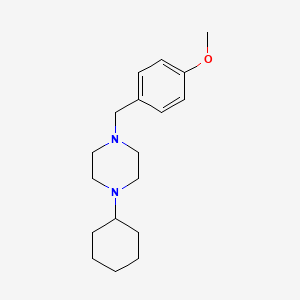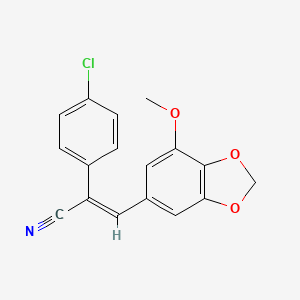![molecular formula C10H12BrNO4S B5886959 4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5886959.png)
4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid, also known as Br-ISA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mecanismo De Acción
4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid exerts its inhibitory activity by binding to the active site of carbonic anhydrase IX, which is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. The inhibition of carbonic anhydrase IX leads to a decrease in the intracellular pH, which impairs the survival and proliferation of cancer cells. 4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid has also been shown to induce apoptosis and cell cycle arrest in cancer cells, which further contributes to its anticancer activity.
Biochemical and Physiological Effects:
4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid has been reported to exhibit low toxicity and high selectivity towards carbonic anhydrase IX, which makes it a promising candidate for cancer therapy. It has also been shown to inhibit the growth of cancer cells under hypoxic conditions, which is a hallmark of solid tumors. Moreover, 4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid has been found to enhance the efficacy of other anticancer drugs, such as cisplatin and doxorubicin, by modulating the intracellular pH and reducing the drug resistance of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid has several advantages for laboratory experiments, including its high purity, stability, and solubility in various solvents. It can be easily synthesized through different methods, and its inhibitory activity can be measured using various assays, such as the carbonic anhydrase activity assay and the MTT assay. However, 4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid has some limitations, including its high cost and limited availability, which may hinder its widespread use in scientific research.
Direcciones Futuras
There are several future directions for 4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid research, including the development of more efficient synthesis methods, the optimization of its anticancer activity, and the exploration of its potential applications in other fields, such as agriculture and environmental science. Moreover, the combination of 4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid with other anticancer drugs and the evaluation of its efficacy in animal models and clinical trials are promising directions for future research.
Métodos De Síntesis
4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid can be synthesized through different methods, including the reaction of 4-bromo-3-nitrobenzoic acid with isopropylamine and sodium sulfite, or the reaction of 4-bromo-3-nitrobenzoic acid with isopropylamine and sulfur dioxide. These methods have been optimized to achieve high yields of 4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid, and the purity of the compound can be improved through recrystallization and purification methods.
Aplicaciones Científicas De Investigación
4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid has been used in various scientific research applications, including medicinal chemistry, drug discovery, and biological studies. It has been reported to exhibit potent inhibitory activity against carbonic anhydrase IX, which is a promising target for cancer therapy. 4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. Moreover, 4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid has been used as a tool compound to study the role of carbonic anhydrase IX in cancer progression and metastasis.
Propiedades
IUPAC Name |
4-bromo-3-(propan-2-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-6(2)12-17(15,16)9-5-7(10(13)14)3-4-8(9)11/h3-6,12H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJGBLZOVQGRCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(propan-2-ylsulfamoyl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

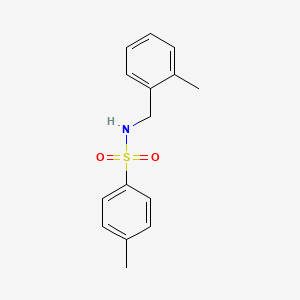
![N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5886886.png)


![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5886905.png)
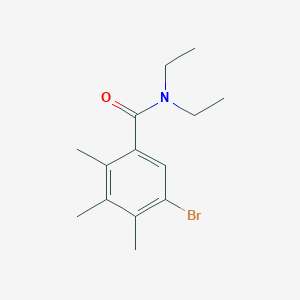
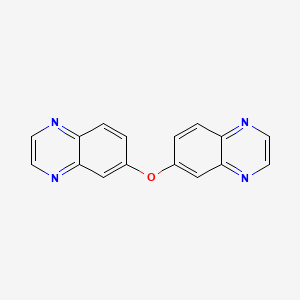

![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5886927.png)
